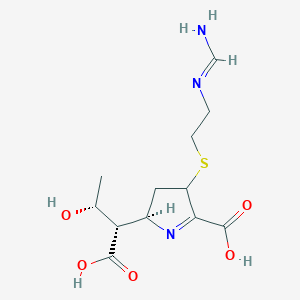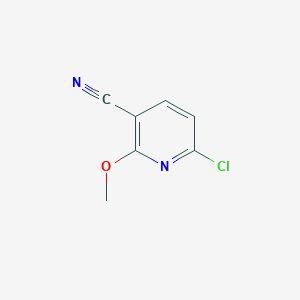
2-Chloro-6-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 60611-22-5 . It has a molecular weight of 208.57 . The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)benzaldehyde is 1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)benzaldehyde is a liquid at ambient temperature . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
-
Synthesis of Diaryl Ether and Substituted Benzo[b]thiophene-2-carboxylates
- Scientific Field : Organic Chemistry
- Application Summary : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, which is structurally similar to 2-Chloro-6-(trifluoromethyl)benzaldehyde, is used in the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile and substituted benzo[b]thiophene-2-carboxylates .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
-
Synthesis of Imidazoquinolinoacridinone Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-5-(trifluoromethyl)benzaldehyde, which is structurally similar to 2-Chloro-6-(trifluoromethyl)benzaldehyde, is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
-
Synthesis of Diaryl Ether and Substituted Benzo[b]thiophene-2-carboxylates
- Scientific Field : Organic Chemistry
- Application Summary : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, which is structurally similar to 2-Chloro-6-(trifluoromethyl)benzaldehyde, is used in the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile and substituted benzo[b]thiophene-2-carboxylates .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
-
Synthesis of Methyl 2-Cyano-3-Dihalophenyl-2-Propenoates
- Scientific Field : Organic Chemistry
- Application Summary : 2-Chloro-6-fluorobenzaldehyde undergoes piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate . This compound was used in the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
- Synthesis of 2-Amino-5-Trifluoromethylquinazoline
- Scientific Field : Organic Chemistry
- Application Summary : 2-Fluoro-6-(trifluoromethyl)benzaldehyde, which is structurally similar to 2-Chloro-6-(trifluoromethyl)benzaldehyde, participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .
- Methods of Application : The specific methods of synthesis were not detailed in the source .
- Results or Outcomes : The outcomes of these syntheses were not detailed in the source .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHRYXMBYDJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590640 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)benzaldehyde | |
CAS RN |
60611-22-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
